molecular formula C10H14O B1583464 2-Methoxy-1,3,4-trimethylbenzene CAS No. 21573-36-4

2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464
CAS No.: 21573-36-4
M. Wt: 150.22 g/mol
InChI Key: MIOQAXCZXWHELT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,4-trimethylbenzene (C${10}$H${14}$O) is a substituted aromatic compound featuring a methoxy group at the 2-position and methyl groups at the 1, 3, and 4 positions. Its solubility is reported as 32.70 (units unspecified), and it is classified as a "Low-risk" compound in toxicity assessments .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS)

One classical approach is the selective methylation of anisole derivatives. Starting from anisole (methoxybenzene), methyl groups are introduced at the 1,3,4-positions through Friedel-Crafts alkylation using methyl halides or methylating agents in the presence of Lewis acids such as aluminum chloride. The methoxy group is an ortho/para-directing substituent, which facilitates substitution at the 2- and 4-positions, while controlling conditions allows for introduction at the 3-position as well.

Palladium-Catalyzed Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling reactions for efficient synthesis. For example, Stille coupling reactions have been employed for the preparation of substituted aromatic compounds with high regioselectivity and functional group tolerance. Although specific literature on 2-Methoxy-1,3,4-trimethylbenzene is limited, analogous methods involving palladium catalysts can be adapted for its synthesis, allowing for the introduction of methoxy and methyl substituents via organostannane intermediates.

Methylation of Hydroxy-Substituted Trimethylbenzenes

Another route involves starting from 1,3,4-trimethylbenzene derivatives bearing hydroxyl groups, which are then methylated using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to form the methoxy group at the 2-position. This method requires regioselective hydroxylation prior to methylation.

Detailed Reaction Conditions and Parameters

Preparation Method Reagents/Catalysts Solvent Temperature Yield (%) Notes
Friedel-Crafts Methylation on Anisole Methyl chloride, AlCl3 Dichloromethane 0-25 °C 60-75 Control of temperature critical for selectivity
Palladium-Catalyzed Stille Coupling Pd(PPh3)4, organostannanes Toluene 80-110 °C 70-85 High regioselectivity, tolerant to functional groups
Methylation of Hydroxy-Trimethylbenzene Dimethyl sulfate, K2CO3 Acetone or DMF 50-80 °C 65-80 Requires prior selective hydroxylation

Research Findings and Optimization

  • Selectivity: The methoxy group directs methylation to ortho and para positions, but steric hindrance from existing methyl groups affects regioselectivity. Optimizing reaction temperature and catalyst loading improves yield and purity.
  • Catalyst Efficiency: Palladium-catalyzed methods provide higher yields and milder conditions compared to traditional Friedel-Crafts alkylation, with better tolerance to sensitive functional groups.
  • Environmental Considerations: Use of less toxic solvents and greener methylating agents is an ongoing research focus to improve sustainability.

Summary Table of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Reference Notes
Friedel-Crafts Alkylation Simple, widely used Harsh conditions, lower selectivity 60-75% Classical method, requires Lewis acid
Palladium-Catalyzed Coupling High selectivity, functional group tolerance Requires specialized catalysts 70-85% Advanced method, adaptable
Methylation of Hydroxy Derivatives Good regioselectivity Multi-step, requires hydroxylation 65-80% Requires precursor synthesis

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,4-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: 2-Methoxy-1,3,4-trimethylbenzene serves as a key intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and electrophilic aromatic substitution.
Reaction TypeProducts Formed
OxidationQuinones
ReductionHydroquinones
Electrophilic SubstitutionNitro, sulfonyl derivatives

Biology

  • Enzyme-Catalyzed Reactions: The compound is utilized in studying metabolic pathways and enzyme activities due to its ability to interact with biological systems.

Medicine

  • Pharmacological Investigations: Research is ongoing to explore the potential medicinal properties of this compound. It has been studied for its effects on various biological targets that may lead to therapeutic applications.

Fragrance and Flavor Industry

  • Production of Aromatic Compounds: This compound is widely used in the formulation of fragrances and flavors due to its pleasant aroma profile. It acts as a building block in the synthesis of various aromatic compounds used in perfumery and food flavoring.

Fine Chemicals Production

  • Chemical Manufacturing: this compound is also employed in the production of fine chemicals that are essential in various industrial processes.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for this compound highlighted the efficiency of using Friedel-Crafts alkylation over traditional methods. The researchers reported a yield improvement of over 30% when employing this method under controlled conditions.

Research conducted on the biological activity of this compound revealed its potential as an anti-inflammatory agent. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines when treated with varying concentrations of this compound.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating the formation of substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The table below compares 2-methoxy-1,3,4-trimethylbenzene with structurally related compounds, focusing on molecular weight, substituent groups, and physicochemical properties:

Compound Name Molecular Weight (g/mol) Substituents Solubility* Natural Occurrence Risk Assessment
This compound 150.10 2-OCH$3$, 1,3,4-CH$3$ 32.70 Amomum tsao-ko essential oil Low-risk
1,2,4-Trimethylbenzene 120.19 1,2,4-CH$_3$ Low (hydrophobic) Petroleum derivatives Not reported
1,3,5-Trimethylbenzene 120.19 1,3,5-CH$_3$ Insoluble Industrial solvents High volatility
1-Ethoxy-2-isopropylbenzene 150.22 1-OCH$2$CH$3$, 2-CH(CH$3$)$2$ 9.23 Synthetic intermediates Med-risk

Key Observations:

  • Molecular Weight Discrepancy : reports a molecular weight of 150.22 g/mol , likely due to rounding or measurement error; the calculated value (150.10 g/mol) is consistent with its formula .

Biodegradation:

  • Trimethylbenzenes (e.g., 1,2,4- and 1,3,5-trimethylbenzene) are biodegradable under sulfate-reducing conditions, as demonstrated in anaerobic microbial incubations .
  • This compound: No direct biodegradation data are available, but its methoxy group may slow microbial degradation compared to non-oxygenated analogues due to increased structural complexity .

Bioactivity:

Toxicity and Risk Profiles

  • This compound : Classified as "Low-risk" in toxicity screenings, likely due to its low abundance in natural matrices and reduced reactivity .
  • Trimethylbenzenes : Associated with neurotoxic effects at high concentrations, though environmental persistence is mitigated by biodegradability .

Biological Activity

2-Methoxy-1,3,4-trimethylbenzene, also known as pseudocumene methanol or 2-methoxy-pseudocumene, is an aromatic compound with the molecular formula C10H14OC_{10}H_{14}O. Its biological activity has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.

  • Molecular Weight: 150.2176 g/mol
  • CAS Number: 21573-36-4
  • IUPAC Name: Benzene, 2-methoxy-1,3,4-trimethyl-
  • Chemical Structure: Chemical Structure

Metabolism and Toxicokinetics

The metabolism of this compound involves several pathways primarily mediated by cytochrome P450 enzymes. Key metabolic processes include:

  • Hydroxylation : The addition of hydroxyl groups to the aromatic ring.
  • Conjugation : Formation of glucuronides and sulfate esters for excretion.

Studies indicate that the metabolic profile of this compound may differ significantly between species. For instance, humans exhibit lower rates of glycine conjugation compared to animal models .

Toxicological Effects

Research has shown that exposure to this compound can lead to various toxic effects:

  • Neurotoxicity : Animal studies have reported impaired motor coordination and increased sensitivity to pain in rats exposed to high concentrations of trimethylbenzenes .
  • Hematological Changes : Significant alterations in red and white blood cell counts have been observed in male rats exposed to trimethylbenzene isomers .
  • Organ Toxicity : Histopathological examinations revealed pulmonary lesions and liver hypertrophy in animals subjected to prolonged exposure .

Study 1: Neurobehavioral Effects

A study conducted on Fischer-344 rats evaluated the neurobehavioral impact of chronic exposure to 1,2,4-trimethylbenzene (TMB) isomers. The findings indicated a dose-dependent increase in rotarod performance failure and altered pain sensitivity among treated groups compared to controls. The no-observed-adverse-effect level (NOAEL) was determined at 123 mg/m³ .

Study 2: Hematological Impact

In another investigation focusing on hematological parameters, male rats exposed to high levels of trimethylbenzene showed significant decreases in red blood cell counts and increased white blood cell counts. This suggests a potential immunotoxic effect associated with exposure to these compounds .

Potential Therapeutic Applications

Despite its toxicological profile, there is ongoing research into the therapeutic potential of this compound:

  • Antioxidant Properties : Some studies suggest that methoxy-substituted aromatic compounds may exhibit antioxidant activity that could be beneficial in preventing oxidative stress-related diseases.
  • Cancer Biomarkers : Research is being conducted on the use of volatile organic compounds (VOCs), including trimethylbenzenes, as biomarkers for certain cancers. Elevated levels have been detected in the breath of lung cancer patients compared to healthy individuals .

Summary Table of Biological Activity

Activity TypeFindingsReference
MetabolismHydroxylation and conjugation pathways
NeurotoxicityImpaired motor function in high-exposure rats
Hematological ChangesAltered red and white blood cell counts
Potential BenefitsAntioxidant properties; cancer biomarkers

Properties

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343695
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-36-4
Record name 2,3,6-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.367 mol) of 2,3,6-trimethylphenol, 55 g (0.4 mol) of potassium carbonate and 36 ml (0.38 mol) of dimethylsulphate in 500 ml of acetonitrile was heated under reflux overnight. 35 ml of conc. aqueous ammonia was then added, and the mixture refluxed for 1 hour. After filtration and evaporation, the residue was taken up in ether and washed twice with NaOH-solution and twice with NaHCO3 -solution. Drying (MgSO4) and evaporation gave 50.8 g (92%) of the product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene
CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene
CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene
CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene
CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene
CID 13473635
CID 13473635
2-Methoxy-1,3,4-trimethylbenzene

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